molecular formula C12H17ClFNO B1322785 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride CAS No. 614731-34-9

4-((2-Fluorobenzyl)oxy)piperidine hydrochloride

Cat. No.: B1322785
CAS No.: 614731-34-9
M. Wt: 245.72 g/mol
InChI Key: IISABZVSZLCVGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is a synthetic molecule that has been studied for its potential applications in a variety of scientific fields. It is a fluorinated derivative of piperidine that has a hydrochloride group attached to it. This molecule has been used in research to study its synthesis methods, mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Scientific Research Applications

  • Synthesis Applications :

    • The compound has been used in the synthesis of various chemical structures, such as 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one, indicating its utility in complex chemical reactions (Y. Duan-zhi, 2005).
    • It's also involved in the synthesis of radiochemical compounds like 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, highlighting its application in nuclear medicine and biology (S. Y. Lee et al., 2000).
    • In another study, its derivatives, specifically 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene, were synthesized and characterized for their structural properties (Arzu Binici et al., 2021).
  • Biological Evaluation and Medical Imaging :

    • Some studies focus on evaluating its analogs for in vivo imaging of acetylcholinesterase, a critical enzyme in neurological functions (R. Labas et al., 2009).
    • It's also used in developing specific PET radioligands for imaging NR2B NMDA receptors, relevant in neurological studies (R. Labas et al., 2011).
  • Chemical Structure and Activity :

    • The compound and its derivatives have been studied for their structural characteristics and bioactivities, such as in the case of spiro[chromane-2,4′-piperidine] derivatives, which were evaluated as histone deacetylase inhibitors (F. Thaler et al., 2012).
  • Antimicrobial and Antitubercular Activities :

    • Researchers have synthesized analogs of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride and evaluated their antimicrobial and antitubercular activities, indicating its potential in the treatment of infectious diseases (J. Odingo et al., 2014).

Safety and Hazards

“4-((2-Fluorobenzyl)oxy)piperidine hydrochloride” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide, a compound that accumulates in the brain of individuals with Alzheimer’s disease.

Mode of Action

It is believed to interact with its target, beta-secretase 1, and potentially inhibit its activity . This inhibition could lead to a decrease in the production of beta-amyloid peptide, thereby potentially slowing the progression of Alzheimer’s disease.

Biochemical Pathways

Given its target, it is likely involved in the amyloidogenic pathway, which leads to the production of beta-amyloid peptide .

Result of Action

Given its target, it is likely that it could lead to a decrease in the production of beta-amyloid peptide .

Properties

IUPAC Name

4-[(2-fluorophenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-12-4-2-1-3-10(12)9-15-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISABZVSZLCVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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